((1S,2R)-2-Aminocyclopentyl)methanol
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Overview
Description
((1S,2R)-2-Aminocyclopentyl)methanol: is an organic compound with the molecular formula C6H13NO It is a cyclopentane derivative with an amino group and a hydroxyl group attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-2-Aminocyclopentyl)methanol typically involves the cyclization of cyclopentene derivatives followed by functional group modifications. One common method starts with cyclopentene, which undergoes a series of reactions including epoxidation, ring-opening, and amination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((1S,2R)-2-Aminocyclopentyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce various amine derivatives.
- Substitution reactions can lead to the formation of different substituted cyclopentane derivatives .
Scientific Research Applications
((1S,2R)-2-Aminocyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of ((1S,2R)-2-Aminocyclopentyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
- cis-(2-Amino-2-methyl-cyclopentyl)-methanol
- cis-(6-Amino-cyclohex-3-enyl)-methanol
- cis-2-Aminomethyl-cyclohexanol
Comparison:
- cis-(2-Amino-2-methyl-cyclopentyl)-methanol: Similar structure but with a methyl group, which may affect its reactivity and biological activity .
- cis-(6-Amino-cyclohex-3-enyl)-methanol: Contains a cyclohexane ring, which can influence its chemical properties and applications .
- cis-2-Aminomethyl-cyclohexanol: Another cyclohexane derivative with different functional groups, leading to varied uses in research and industry .
((1S,2R)-2-Aminocyclopentyl)methanol stands out due to its unique combination of functional groups and its potential for diverse applications in multiple fields.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
[(1S,2R)-2-aminocyclopentyl]methanol |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1 |
InChI Key |
JFLVVCGMJYMWML-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)CO |
Canonical SMILES |
C1CC(C(C1)N)CO |
Origin of Product |
United States |
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